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molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

Cat. No. B1280882
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-UHFFFAOYSA-N
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Patent
US05124324

Procedure details

To a DMF (3 ml) solution of 2-piperidinemethanol (1.00 g, 8.7 mmol) and imidazole (1.48 g, 21.7 mmol) was added tert-butyldimethylchlorosilane (1.57 g, 10.4 mmol) at room temperature. After stirring for 30 min., a reaction solution was poured onto water followed by extraction with diethyl ether (about 30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to afford 1.61 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].N1C=CN=C1.[C:14]([Si:18]([CH3:21])([CH3:20])Cl)([CH3:17])([CH3:16])[CH3:15]>CN(C=O)C>[Si:18]([O:8][CH2:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][NH:1]1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CCCC1)CO
Name
Quantity
1.48 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a reaction solution was poured onto water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether (about 30 ml)
WASH
Type
WASH
Details
The extract was washed successively with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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